molecular formula C36H49ClNPPd B13388082 CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)

Cat. No.: B13388082
M. Wt: 668.6 g/mol
InChI Key: QJKJIULTPCUPFN-UHFFFAOYSA-M
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Description

CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a second-generation Buchwald catalyst. This compound is widely used in various palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CataCXium A-Pd-G2 involves the coordination of palladium with the ligand Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]. The reaction typically occurs under inert conditions to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction mixture is often heated to facilitate the formation of the palladium complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

CataCXium A-Pd-G2 is primarily used in cross-coupling reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, alkyl halides, and organoboranes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate or sodium hydroxide .

Major Products

The major products formed from these reactions are biaryl compounds, substituted alkenes, and various heterocycles, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

CataCXium A-Pd-G2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which CataCXium A-Pd-G2 exerts its effects involves the formation of a palladium complex with the ligand. This complex facilitates the oxidative addition of the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CataCXium A-Pd-G2 is unique due to its high activity and selectivity in various cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .

Properties

IUPAC Name

bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKJIULTPCUPFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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